5-Methoxy-6-benzofuranethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-6-benzofuranethylamine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran core . The methoxy group can be introduced via methylation reactions, while the ethylamine group can be added through amination reactions .
Industrial Production Methods
Industrial production methods for 5-Methoxy-6-benzofuranethylamine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing, distillation, and crystallization are commonly employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-6-benzofuranethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
Scientific Research Applications
5-Methoxy-6-benzofuranethylamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methoxy-6-benzofuranethylamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to upregulate bone morphogenetic protein-2 (BMP-2), which plays a crucial role in bone formation and turnover . This upregulation leads to increased osteoblast activity and bone density, making it a potential treatment for osteoporosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methoxy-6-benzofuranethylamine include other benzofuran derivatives such as:
- 6-Methoxybenzofuran
- 5-Methoxy-2,3-dihydrobenzofuran
- 6-(4-Methoxystyryl)benzofuran
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to upregulate BMP-2 and its potential therapeutic applications in bone-related diseases highlight its uniqueness among benzofuran derivatives .
Properties
CAS No. |
27892-40-6 |
---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-(5-methoxy-1-benzofuran-6-yl)ethanamine |
InChI |
InChI=1S/C11H13NO2/c1-13-10-6-9-3-5-14-11(9)7-8(10)2-4-12/h3,5-7H,2,4,12H2,1H3 |
InChI Key |
ONIATQZGIBBLJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CO2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.